

# Application Note: Spectrophotometric Determination of Chorismic Acid Concentration

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## Compound of Interest

Compound Name: Chorismic Acid

Cat. No.: B190787

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## Abstract

**Chorismic acid** is a key biochemical intermediate in the shikimate pathway, serving as a precursor for the synthesis of aromatic amino acids and other essential metabolites in plants and microorganisms.[1][2][3][4] Accurate quantification of **chorismic acid** is crucial for studying the kinetics of enzymes involved in this pathway, such as chorismate synthase and anthranilate synthase, and for screening potential inhibitors of these enzymes in drug development.[5][6][7] This application note provides a detailed protocol for the straightforward and rapid determination of **chorismic acid** concentration using UV spectrophotometry.

## Introduction

The spectrophotometric method relies on the intrinsic property of **chorismic acid** to absorb ultraviolet (UV) light at a specific wavelength. The concentration of **chorismic acid** in a solution can be determined by measuring its absorbance at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and applying the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

$$A = \epsilon cl$$

Where:

- A is the absorbance (unitless)

- $\epsilon$  (epsilon) is the molar extinction coefficient (in  $M^{-1}cm^{-1}$ )
- $c$  is the concentration of the solute (in mol/L)
- $l$  is the path length of the cuvette (typically 1 cm)

**Chorismic acid** exhibits a distinct UV absorbance spectrum with a maximum absorbance peak around 272-275 nm.<sup>[8]</sup> This characteristic allows for its quantification in relatively pure samples or in reaction mixtures where the background absorbance of other components at this wavelength is minimal or can be corrected for.

## Key Quantitative Data

The following table summarizes the essential physical and spectrophotometric properties of **chorismic acid** for its quantification.

Parameter	Value	Reference(s)
Molecular Formula	$C_{10}H_{10}O_6$	[8]
Molecular Weight	226.18 g/mol	[8]
Wavelength of Maximum Absorbance ( $\lambda_{max}$ )	272 - 275 nm	[8]
Molar Extinction Coefficient ( $\epsilon$ ) at $\lambda_{max}$	$2630 M^{-1}cm^{-1}$	[8]
Molar Extinction Coefficient ( $\epsilon$ ) at $\lambda_{max}$	$2700 M^{-1}cm^{-1}$	[8][9]

Note on Molar Extinction Coefficient: Different values for the molar extinction coefficient have been reported in the literature. It is recommended to use a consistent value for all calculations within a study. For high accuracy, determination of the extinction coefficient under the specific experimental conditions (buffer, pH) is advised.

## Experimental Protocol: Spectrophotometric Quantification of Chorismic Acid

This protocol outlines the steps for determining the concentration of **chorismic acid** in an aqueous solution.

#### 1. Materials and Equipment:

- UV-Vis Spectrophotometer capable of measuring absorbance at 274 nm.
- Quartz or UV-transparent cuvettes (1 cm path length).
- Micropipettes and tips.
- **Chorismic acid** standard (if available, for creating a standard curve).
- Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, or 50 mM potassium phosphate, pH 7.5).<sup>[10]</sup>  
<sup>[11]</sup> The choice of buffer should be consistent with the experimental conditions.
- Deionized water.

#### 2. Preparation of Reagents:

- **Buffer Solution:** Prepare the desired buffer at the appropriate concentration and pH. Ensure the buffer components do not have significant absorbance at 274 nm.
- **Chorismic Acid Solution (Sample):** The **chorismic acid** sample should be dissolved in the same buffer that will be used for the blank measurement. If the sample is from an enzymatic reaction, ensure the reaction has been stopped, and the sample is appropriately diluted to fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

#### 3. Spectrophotometer Setup:

- Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable light source.<sup>[12]</sup>
- Set the wavelength to 274 nm (or the specific  $\lambda_{\text{max}}$  determined for your instrument and buffer).

#### 4. Measurement Procedure:

- **Blank Measurement:** Fill a clean cuvette with the buffer solution that was used to dissolve the **chorismic acid** sample. Place the cuvette in the spectrophotometer and zero the absorbance. This step corrects for any background absorbance from the buffer and the cuvette itself.
- **Sample Measurement:** Carefully rinse the same cuvette with the **chorismic acid** solution or use a fresh, matched cuvette. Fill the cuvette with the **chorismic acid** sample solution. Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or droplets.[\[12\]](#)
- Place the sample cuvette in the spectrophotometer and record the absorbance reading at 274 nm.
- If the absorbance reading is above the linear range of the instrument (e.g., > 1.0), dilute the sample with the buffer and repeat the measurement. Remember to account for the dilution factor in the final concentration calculation.

#### 5. Calculation of **Chorismic Acid** Concentration:

Using the Beer-Lambert law ( $A = \epsilon cl$ ), rearrange the formula to solve for concentration ( $c$ ):

$$c = A / (\epsilon * l)$$

- $c$ : Concentration in Molarity (mol/L)
- $A$ : Measured absorbance at 274 nm
- $\epsilon$ : Molar extinction coefficient of **chorismic acid** (e.g.,  $2630 \text{ M}^{-1}\text{cm}^{-1}$ )
- $l$ : Path length of the cuvette (typically 1 cm)

Example Calculation: If the measured absorbance is 0.526, using  $\epsilon = 2630 \text{ M}^{-1}\text{cm}^{-1}$  and  $l = 1 \text{ cm}$ :  $c = 0.526 / (2630 \text{ M}^{-1}\text{cm}^{-1} * 1 \text{ cm}) = 0.0002 \text{ M}$  or  $200 \text{ }\mu\text{M}$ .

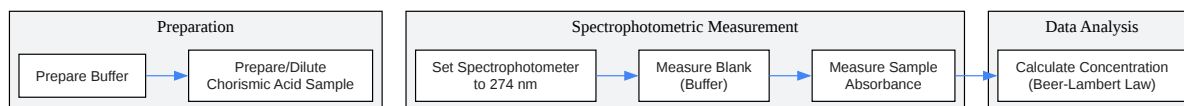
## Considerations and Troubleshooting

- **Purity of Chorismic Acid:** This method assumes that **chorismic acid** is the primary absorbing species at 274 nm. Contaminants that absorb at this wavelength will lead to an overestimation of the concentration.[\[13\]](#)

- **pH and Buffer Effects:** The UV absorbance spectrum of **chorismic acid** can be influenced by pH. It is important to maintain a consistent pH and buffer system for all measurements.
- **Instability of Chorismic Acid:** **Chorismic acid** is unstable, especially in acidic conditions and at elevated temperatures, where it can degrade to prephenic acid or other byproducts.[9] Samples should be kept on ice and measured promptly after preparation.
- **Background Absorbance:** In crude extracts or complex reaction mixtures, other components such as proteins or nucleotides may contribute to the absorbance at 274 nm. A proper blank, containing all components of the reaction mixture except **chorismic acid**, should be used to correct for this background.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the spectrophotometric determination of **chorismic acid** concentration.

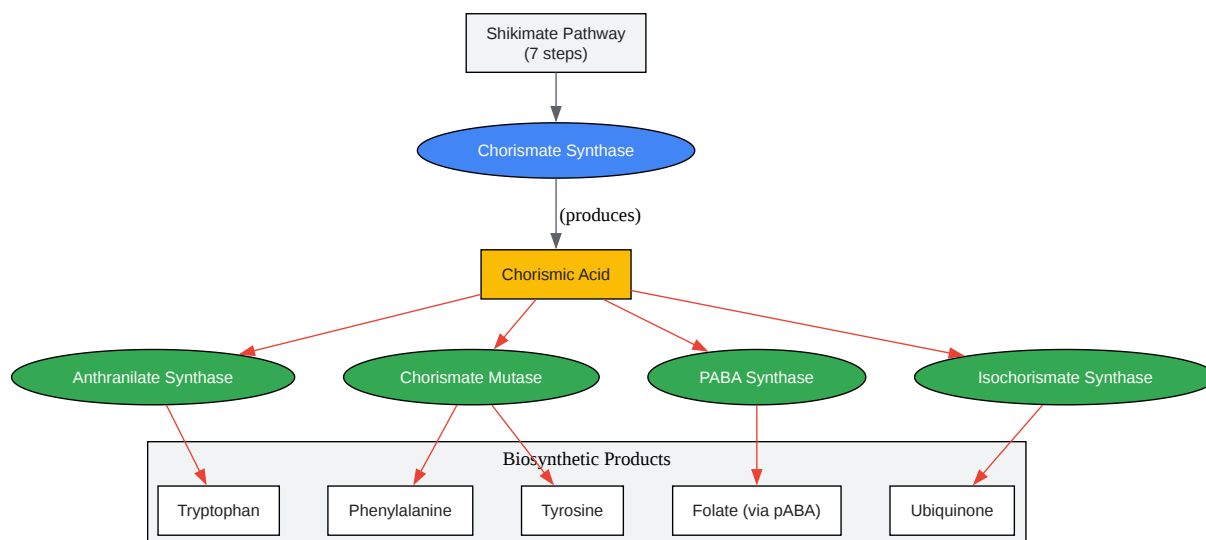


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Caption: Workflow for **chorismic acid** quantification.

## Signaling Pathway Context

**Chorismic acid** is a central branch-point metabolite in the shikimate pathway. Its concentration is tightly regulated and its fate is determined by several enzymes that lead to different biosynthetic branches. The accurate measurement of chorismate is critical for studying the kinetics of these enzymes.



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Caption: **Chorismic acid** as a key branch point.

## Conclusion

The spectrophotometric determination of **chorismic acid** is a rapid, simple, and cost-effective method for its quantification. By adhering to the protocol outlined in this application note, researchers can obtain reliable measurements of **chorismic acid** concentration, which is essential for a wide range of biochemical and drug discovery applications targeting the shikimate pathway.

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